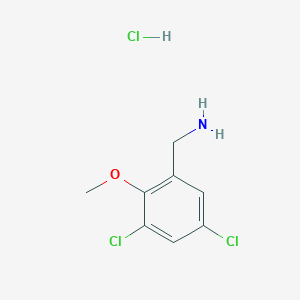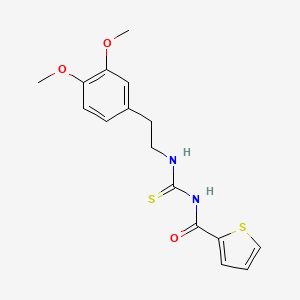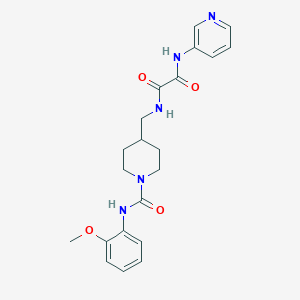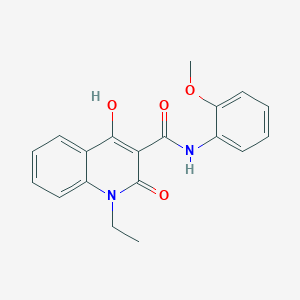![molecular formula C14H15N3O3 B2889242 4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 178324-01-1](/img/structure/B2889242.png)
4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid” is a complex organic molecule. It contains a pyridinecarboxylic acid group, which is a monocarboxylic derivative of pyridine . The molecule also contains a methoxyphenyl group and an imidazopyridine group, which is a fused ring system containing an imidazole ring and a pyridine ring.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. The pyridinecarboxylic acid group would contribute to the polarity of the molecule, while the methoxyphenyl and imidazopyridine groups would contribute to its aromaticity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as protodeboronation . This reaction involves the removal of a boron group from the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridinecarboxylic acids, for example, are known to have a molecular weight of 123.11 g/mol and the chemical formula C6H5NO2 .Wissenschaftliche Forschungsanwendungen
Neuropharmacology
This compound can serve as a precursor for the synthesis of molecules that interact with neuronal nicotinic acetylcholine receptors . These receptors are crucial for signal transmission in the nervous system and are a target for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Synthetic Chemistry
The compound’s structure allows for stereocontrolled synthesis, which is essential in creating specific enantiomers of a drug . This is particularly important in pharmaceuticals, where the efficacy and safety of a medication can depend on its chirality.
Medicinal Chemistry
Due to its imidazo[4,5-c]pyridine core, the compound can be used to develop new pharmacologically active molecules. This core is present in molecules that have shown activity against various targets, including inflammation and cancer .
Catalysis
The methoxyphenyl group can be used in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of complex organic molecules, including polymers and natural products .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit kinases , which are enzymes that modify other proteins by chemically adding phosphate groups. This process, known as phosphorylation, can activate or deactivate many protein targets, ultimately leading to changes in cell behavior.
Mode of Action
It’s known that similar compounds can influence the activity of their targets through various mechanisms, such as inhibiting enzyme activity . The compound may bind to its target, altering its shape or function, and thus influencing the biochemical pathways in which the target is involved.
Biochemical Pathways
Given that similar compounds have been found to inhibit kinases , it’s likely that this compound could influence pathways involving protein phosphorylation. This could have downstream effects on a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Result of Action
The inhibition of kinases by similar compounds can lead to a variety of cellular responses, depending on the specific kinase and pathway involved . For example, it could lead to the inhibition of cell growth or induction of cell death in certain cancer cells.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-9-4-2-8(3-5-9)12-13-10(15-7-16-13)6-11(17-12)14(18)19/h2-5,7,11-12,17H,6H2,1H3,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPSNQLRSLWTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2889163.png)
![4-(8-((3-Chloro-4-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2889164.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2889165.png)

![1-(4-ethoxyphenyl)-5-methyl-4-[4-(2-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2889171.png)
![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889173.png)
![methyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2889175.png)

![N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2889179.png)


